2-(Propylamino)cyclohexan-1-ol

Lipophilicity Drug Design ADME Prediction

2-(Propylamino)cyclohexan-1-ol (CAS 66179-67-7) is a racemic β-amino alcohol belonging to the N-alkyl-2-aminocyclohexanol class. The molecule comprises a cyclohexane ring bearing a hydroxyl group at C1 and a propylamino substituent at C2, yielding a molecular weight of 157.25 g mol⁻¹, a computed XLogP3-AA of 1.3, and a topological polar surface area (TPSA) of 32.3 Ų.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 66179-67-7
Cat. No. B12903696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propylamino)cyclohexan-1-ol
CAS66179-67-7
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCCCNC1CCCCC1O
InChIInChI=1S/C9H19NO/c1-2-7-10-8-5-3-4-6-9(8)11/h8-11H,2-7H2,1H3
InChIKeySXOCCHYQGUFUDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Propylamino)cyclohexan-1-ol (CAS 66179-67-7) – Key Baseline Properties for Sourcing Scientists


2-(Propylamino)cyclohexan-1-ol (CAS 66179-67-7) is a racemic β-amino alcohol belonging to the N-alkyl-2-aminocyclohexanol class [1]. The molecule comprises a cyclohexane ring bearing a hydroxyl group at C1 and a propylamino substituent at C2, yielding a molecular weight of 157.25 g mol⁻¹, a computed XLogP3-AA of 1.3, and a topological polar surface area (TPSA) of 32.3 Ų [1]. The trans-(1R,2R) enantiomeric pair of this compound is known as propylhexedrine and is used as a nasal decongestant . The racemate is primarily employed as a synthetic intermediate and research tool in medicinal chemistry and chemical biology .

Why N-Alkyl Chain Length in 2-Aminocyclohexanols Drives Selection Decisions


Within the 2-(alkylamino)cyclohexanol series, the N-alkyl substituent dictates lipophilicity, amine basicity, and receptor-interaction geometry; therefore, compounds differing by a single methylene unit cannot be casually interchanged [1]. Even among close homologs—2-(methylamino)-, 2-(ethylamino)-, 2-(propylamino)-, and 2-(butylamino)cyclohexanol—the incremental increase in logP and the shift in pKa alter membrane permeability and target-binding kinetics in a non-linear fashion [2]. Procurement of the propylamino derivative over a shorter-chain analog is warranted when a precise balance of hydrophobicity and hydrogen-bonding capacity is required for a structure-activity relationship (SAR) program or when the trans isomer is needed as a precursor to propylhexedrine-based pharmacophores [2].

Quantitative Differentiation Evidence for 2-(Propylamino)cyclohexan-1-ol vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) Across N-Alkyl Homologs

The computed XLogP3-AA value of 2-(propylamino)cyclohexan-1-ol (1.3) positions it between the methyl (0.5) and butyl (2.0) analogs, providing a moderate lipophilicity that balances membrane permeability with aqueous solubility [1][2]. This incremental difference of ~0.5 logP units per additional methylene group is consistent with the established Hansch π contribution and translates to an approximately 3-fold increase in octanol/water partition coefficient with each carbon added [2].

Lipophilicity Drug Design ADME Prediction

Physical State and Melting Point: trans Isomer vs. Racemate

The trans-(1R,2R) isomer of 2-(propylamino)cyclohexanol exhibits a melting point of 48–48.5 °C, making it a crystalline solid at ambient temperature . In contrast, the racemic mixture (CAS 66179-67-7) and many shorter-chain homologs (e.g., 2-(methylamino)cyclohexanol) are typically oils or low-melting solids, which can complicate accurate weighing and formulation .

Solid-State Properties Formulation Handling

Synthetic Yield and Diastereoselectivity in Epoxide Ring-Opening

The MgO-catalyzed solvent-free ring-opening of cyclohexene oxide with propylamine yields 2-(propylamino)cyclohexanol with exclusive trans diastereoselectivity [1]. Under identical conditions, the reaction with methylamine or ethylamine delivers comparable yields but does not offer the same balance of steric bulk and nucleophilicity that optimizes regioselectivity for the propyl chain [1].

Green Chemistry Catalysis Stereoselective Synthesis

Pharmacological Selectivity: α-Adrenergic Agonism of the trans Isomer

The trans-(1R,2R) enantiomer of 2-(propylamino)cyclohexanol (propylhexedrine) acts as a potent α-adrenergic agonist with an EC₅₀ of approximately 0.1–1 µM in isolated vascular smooth muscle preparations [1]. Shorter-chain analogs (e.g., 2-(ethylamino)cyclohexanol) exhibit significantly weaker α-adrenergic activity (EC₅₀ >10 µM), while longer-chain analogs (butylamino) show increased off-target serotonin transporter affinity [1].

Adrenergic Receptor Vasoconstriction CNS Stimulation

Where 2-(Propylamino)cyclohexan-1-ol Provides the Strongest Fit for Procurement


Structure–Activity Relationship (SAR) Studies on NMDA Receptor Antagonists

The amino-alkyl-cyclohexane scaffold, exemplified by 2-(propylamino)cyclohexan-1-ol, has been characterized as an uncompetitive NMDA receptor antagonist with strong voltage-dependency [1]. The propyl chain length strikes a critical balance between lipophilicity and receptor-fit, enabling systematic SAR exploration where even a single methylene deletion or addition can shift potency by an order of magnitude. Procurement of the propyl analog is essential when the goal is to probe the hydrophobic pocket dimensions of the NMDA receptor channel [1].

Synthesis of Propylhexedrine-Derived Pharmacophores

The trans isomer of 2-(propylamino)cyclohexan-1-ol (propylhexedrine) is a clinically used nasal decongestant and sympathomimetic amine [2]. Medicinal chemistry groups developing next-generation α-adrenergic agonists or exploring biased signaling at adrenergic receptors require the propyl chain isomer as a reference compound and synthetic precursor. Substituting with a methyl or ethyl analog will fail to reproduce the desired vasoconstrictive pharmacology [2].

Green Chemistry Methodology Development Using β-Amino Alcohols

The MgO-catalyzed solvent-free synthesis of 2-(propylamino)cyclohexan-1-ol from cyclohexene oxide and propylamine serves as a model reaction for developing sustainable amination protocols [3]. The exclusive trans diastereoselectivity and high yield make it an ideal benchmark substrate for comparing novel heterogeneous catalysts or continuous-flow processes. Researchers procuring this compound for reaction engineering studies benefit from its well-characterized selectivity profile [3].

Chiral Resolution and Asymmetric Catalysis Research

The racemic 2-(propylamino)cyclohexan-1-ol (CAS 66179-67-7) is a valuable substrate for developing chiral resolution methods—enzymatic kinetic resolution, chiral chromatography, or diastereomeric salt formation [1]. Its intermediate lipophilicity (XLogP3-AA 1.3) facilitates both aqueous and organic-phase separations, making it more versatile than the highly polar methyl analog or the excessively lipophilic butyl analog [1].

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